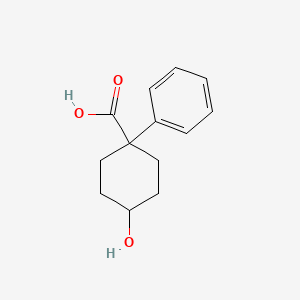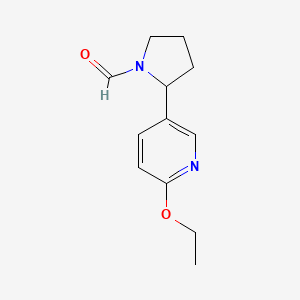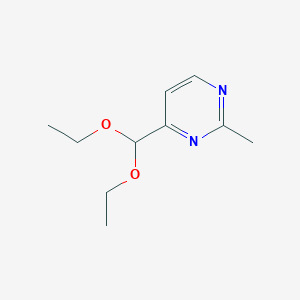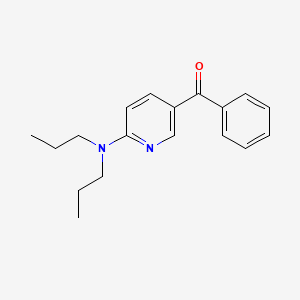
2-(2-Chloro-4,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a phenoxy group substituted with chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating (50-80°C).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or water, and room temperature to reflux conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxyacetamides.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-(2-Chloro-4,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-(2-chloro-4,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13) |
Clave InChI |
UBVQWSZFVRSQKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)Cl)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)





![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)



